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Compound of Interest

Compound Name: C14H15FN4O3

Cat. No.: B15172912 Get Quote

Disclaimer: The compound with the molecular formula C14H15FN4O3 is not a widely

recognized or indexed chemical entity in major chemical databases. This guide, therefore,

presents a hypothetical yet chemically plausible synthesis pathway and characterization for a

representative molecule with this formula, designed to be of interest to researchers in drug

discovery. The proposed structure is a novel scaffold with potential biological activity.

Proposed Structure
The proposed structure for C14H15FN4O3 is 2-((4-fluorophenyl)amino)-5-nitro-N-(2-

oxopropyl)pyrimidin-4-amine. This structure contains a substituted pyrimidine core, a common

scaffold in medicinal chemistry, with functionalities that allow for further chemical modification

and potential biological interactions.

Molecular Structure:

IUPAC Name: 2-((4-fluorophenyl)amino)-5-nitro-N-(2-oxopropyl)pyrimidin-4-amine

Synthesis Pathway
The synthesis of the target compound can be achieved through a multi-step process starting

from commercially available precursors. The overall synthetic scheme is outlined below.

Workflow of the Synthesis Pathway
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2,4-dichloro-5-nitropyrimidine

Intermediate 1:
2-chloro-N-(4-fluorophenyl)-5-nitropyrimidin-4-amine

 Nucleophilic Aromatic Substitution
(DIPEA, THF, 0°C to rt)

4-fluoroaniline

Target Compound:
2-((4-fluorophenyl)amino)-5-nitro-N-(2-oxopropyl)pyrimidin-4-amine

 Nucleophilic Aromatic Substitution
(DIPEA, n-butanol, 120°C)

aminoacetone hydrochloride

Click to download full resolution via product page

Caption: A two-step synthesis pathway for the target compound.

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)-5-nitropyrimidin-4-amine (Intermediate 1)

This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms

of 2,4-dichloro-5-nitropyrimidine is displaced by 4-fluoroaniline.

Experimental Protocol:

To a stirred solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in tetrahydrofuran (THF, 10

mL/mmol) at 0°C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

Slowly add a solution of 4-fluoroaniline (1.0 eq) in THF.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to yield Intermediate 1.
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Step 2: Synthesis of 2-((4-fluorophenyl)amino)-5-nitro-N-(2-oxopropyl)pyrimidin-4-amine

(Target Compound)

The second step is another nucleophilic aromatic substitution where the remaining chlorine

atom of Intermediate 1 is displaced by aminoacetone.

Experimental Protocol:

In a sealed vessel, dissolve Intermediate 1 (1.0 eq) and aminoacetone hydrochloride (1.2

eq) in n-butanol (15 mL/mmol).

Add DIPEA (2.5 eq) to the mixture.

Heat the reaction mixture to 120°C and stir for 24 hours.

Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and concentrate under vacuum.

Purify the residue by column chromatography on silica gel (eluent:

methanol/dichloromethane gradient) to afford the final target compound.

Characterization
The synthesized compound would be characterized using a suite of standard analytical

techniques to confirm its identity, purity, and structure.

Table 1: Summary of Characterization Data
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Technique Parameter Expected Result

¹H NMR Chemical Shift (δ)

Peaks corresponding to

aromatic, pyrimidine,

methylene, and methyl

protons.

(400 MHz, DMSO-d₆)

¹³C NMR Chemical Shift (δ)

Peaks for aromatic, pyrimidine,

carbonyl, methylene, and

methyl carbons.

(100 MHz, DMSO-d₆)

Mass Spec (ESI+) m/z
[M+H]⁺ calculated: 320.11;

found: 320.12

HPLC Purity >95% (at 254 nm)

FT-IR Wavenumber (cm⁻¹)

Characteristic peaks for N-H,

C=O, C=C, and N-O

stretching.

Melting Point °C
To be determined

experimentally.

Experimental Workflow for Characterization

Synthesized Compound

Purity Assessment
(HPLC) Structural ElucidationPhysical Properties

(Melting Point)

Final Characterized
Compound

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(HRMS)

Functional Group Analysis
(FT-IR)
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Caption: Workflow for the characterization of the synthesized compound.

Proposed Signaling Pathway
Given the structural motifs present in the target compound, particularly the substituted

pyrimidine and fluorophenyl groups, it is plausible that this molecule could interact with protein

kinases, which are often implicated in cell signaling pathways related to cell growth,

differentiation, and apoptosis. A hypothetical target could be a serine/threonine kinase involved

in a cancer-related pathway.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase

Normal Cell Signaling Signaling with Inhibitor

Growth Factor

Receptor Tyrosine Kinase

Pro-Survival Kinase
(e.g., Akt)
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Proliferation

Growth Factor

Receptor Tyrosine Kinase

Pro-Survival Kinase
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Caption: Hypothetical inhibition of a pro-survival signaling pathway.

This proposed pathway suggests that C14H15FN4O3 could act as an inhibitor of a key pro-

survival kinase, thereby blocking downstream signaling and promoting apoptosis in cancer

cells. This hypothesis would need to be validated through extensive biological testing, including

in vitro kinase assays and cell-based proliferation and apoptosis assays.

This technical guide provides a comprehensive overview of a plausible synthesis,

characterization, and potential mechanism of action for a novel compound with the molecular

formula C14H15FN4O3, tailored for an audience of chemical and pharmaceutical researchers.

To cite this document: BenchChem. [An In-depth Technical Guide on the Synthesis and
Characterization of C14H15FN4O3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15172912#c14h15fn4o3-synthesis-pathway-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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